molecular formula C15H10FNO4 B6549537 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 1040668-79-8

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

Cat. No.: B6549537
CAS No.: 1040668-79-8
M. Wt: 287.24 g/mol
InChI Key: NJOSAUOZZZUYPM-UHFFFAOYSA-N
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Description

“[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 5-phenyl-furan-2-carboxylic acids, which have emerged as a promising class of antimycobacterial agents that can interfere with iron homeostasis .


Synthesis Analysis

The synthesis of this compound has been described in the literature. It involves the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate and its analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD .

Future Directions

The future directions for the study of this compound could involve further exploration of its antimycobacterial properties, given its potential to interfere with iron homeostasis . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO4/c16-12-5-2-1-4-11(12)14-8-10(17-21-14)9-20-15(18)13-6-3-7-19-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOSAUOZZZUYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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